

# Application Notes and Protocols for TMP778 in Mouse Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

These application notes provide a comprehensive guide for the administration and dosage of TMP778, a selective Retinoid-related Orphan Receptor gamma t (RORyt) inverse agonist, in the imiquimod (IMQ)-induced mouse model of psoriasis. Psoriasis is a chronic autoimmune skin disorder where the IL-23/Th17 cell axis plays a central pathogenic role. RORyt is the master transcription factor for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1][2] TMP778 effectively targets this pathway, and its administration has been shown to reduce psoriasis-like cutaneous inflammation in vivo.[3][4] This document outlines the mechanism of action, detailed experimental protocols, dosage information, and expected outcomes to facilitate the use of TMP778 in preclinical psoriasis research.

# **Mechanism of Action: RORyt Inhibition**

The pathogenesis of psoriasis is heavily driven by Th17 cells, which produce key inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5] The differentiation and function of these cells are dependent on the transcription factor RORyt. **TMP778** is a potent and selective RORyt inverse agonist. By binding to RORyt, **TMP778** inhibits the transcription of IL-17 and other target genes, thereby suppressing the inflammatory cascade that leads to the psoriatic phenotype, such as epidermal hyperplasia and immune cell infiltration.





Click to download full resolution via product page

Caption: TMP778 inhibits the RORyt-mediated Th17 signaling pathway.



# **Quantitative Data Summary**

The following tables summarize the administration protocol and efficacy data for **TMP778** in a widely used preclinical psoriasis model.

Table 1: TMP778 Administration Protocol in Imiquimod-Induced Psoriasis Model

| Parameter    | Details                                        | Reference |
|--------------|------------------------------------------------|-----------|
| Compound     | TMP778 (RORyt Inverse<br>Agonist)              |           |
| Mouse Strain | BALB/c                                         |           |
| Model        | Imiquimod (IMQ)-induced cutaneous inflammation |           |
| Dosage       | 20 mg/kg                                       |           |
| Vehicle      | DMSO                                           |           |
| Route        | Subcutaneous (s.c.) injection                  |           |
| Frequency    | Twice daily                                    |           |

| Duration | 10 consecutive days | |

Table 2: Efficacy of TMP778 on Psoriatic Phenotype

| Metric                     | Vehicle<br>(DMSO)<br>Control            | TMP778 (20<br>mg/kg)                            | Outcome                     | Reference |
|----------------------------|-----------------------------------------|-------------------------------------------------|-----------------------------|-----------|
| Change in Ear<br>Thickness | Significant<br>increase over<br>10 days | Statistically significant reduction vs. vehicle | Attenuation of inflammation |           |

| Histology (H&E Stain) | Pronounced epidermal hyperplasia | Reduced epidermal thickening and inflammation | Amelioration of psoriatic pathology | |



# Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis Mouse Model Protocol

This protocol describes the induction of psoriasis-like skin inflammation in mice, a model that recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.

#### Materials:

- BALB/c or C57BL/6 mice (female, 6-8 weeks old)
- 5% Imiquimod cream (e.g., Aldara™)
- Electric shaver or depilatory cream
- Calipers for thickness measurements
- Sterile PBS

#### Procedure:

- Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
- Hair Removal: Anesthetize the mice. Shave a section of the dorsal skin (e.g., 2 x 3 cm). If using depilatory cream, apply for the recommended time, then gently remove and rinse the area thoroughly with water. Allow the skin to recover for 48 hours.
- Baseline Measurements (Day 0): Before the first IMQ application, measure the thickness of the ear and a fold of the shaved back skin using digital calipers. Record body weight.
- Psoriasis Induction (Day 0 to Day 9): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (containing 3.125 mg of active ingredient) to the shaved back area and the right ear.
   Gently rub the cream until it is evenly distributed.
- Daily Monitoring: From Day 1 onwards, monitor the mice daily for:



- Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and induration (thickness) of the back skin independently on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum provides the cumulative PASI score.
- Ear Thickness: Measure the thickness of the IMQ-treated ear.
- Body Weight: Monitor for signs of systemic toxicity.

# **TMP778** Preparation and Administration Protocol

#### Materials:

- TMP778
- Dimethyl sulfoxide (DMSO, sterile)
- Sterile saline or PBS
- 1 mL syringes with 27-30 gauge needles

#### Procedure:

- Preparation of Dosing Solution: Prepare the **TMP778** dosing solution in DMSO. The final concentration should be calculated to deliver a 20 mg/kg dose based on the average weight of the mice and a low injection volume (e.g., 50-100 μL). The vehicle control group will receive an equivalent volume of DMSO.
- Administration (Day 0 to Day 9):
  - Administer TMP778 (20 mg/kg) or vehicle via subcutaneous (s.c.) injection.
  - Perform injections twice daily, approximately 12 hours apart.
  - To minimize irritation, vary the injection site along the dorsal flank, away from the IMQtreated area.

# **Endpoint Analysis**

Procedure (Day 10):



- Final Measurements: Record the final body weight, ear thickness, and PASI scores.
- Euthanasia and Sample Collection: Euthanize mice according to approved institutional protocols.
- Histology: Harvest the ear and a section of the treated dorsal skin. Fix tissues in 10% neutral buffered formalin for at least 24 hours. Process for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
- (Optional) Cytokine Analysis: Skin or spleen tissue can be homogenized to measure cytokine levels (e.g., IL-17A, IL-23) via ELISA, or processed to isolate cells for flow cytometry or gene expression analysis (RT-qPCR).



Click to download full resolution via product page

Caption: Experimental workflow for testing TMP778 in an IMQ-induced psoriasis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Transcription Factor Retinoid-Related Orphan Receptor yt: A Promising Target for the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]



- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of RORyt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TMP778 in Mouse Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611409#tmp778-administration-and-dosage-in-mouse-models-of-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com